molecular formula C9H9Cl2N B13630438 2-(2,6-Dichlorophenyl)azetidine

2-(2,6-Dichlorophenyl)azetidine

Cat. No.: B13630438
M. Wt: 202.08 g/mol
InChI Key: UERAIUCRULWJPI-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 2,6-dichlorophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The presence of the dichlorophenyl group allows for various substitution reactions, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized azetidines .

Scientific Research Applications

2-(2,6-Dichlorophenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)azetidine

InChI

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2

InChI Key

UERAIUCRULWJPI-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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